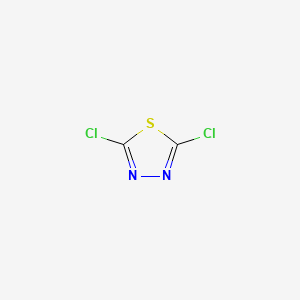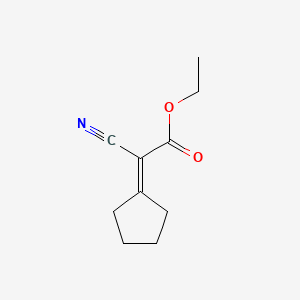
Ethyl cyano(cyclopentylidene)acetate
概要
説明
Ethyl cyano(cyclopentylidene)acetate (ECPA) is an organic compound with a molecular formula of C9H9NO2. It is a colorless liquid that is soluble in water and is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals. ECPA is also known as ethyl cyanoacetate, ethyl cyanoacetic ester, and ethyl cyanoacetate ester.
科学的研究の応用
Synthesis and Applications in Organic Chemistry
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a variant of Ethyl Cyano(cyclopentylidene)acetate, is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. It demonstrates effectiveness in synthesizing oligopeptides both on solid support and in solution, offering an alternative to current methods using built-in coupling reagents (Chandra et al., 2018).
Crystal Structure Analysis
Research on the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, closely related to this compound, reveals its twist-boat conformation and stacking in layers without significant intermolecular interactions, which is crucial for understanding its chemical behavior and applications (Boukhedena et al., 2018).
Synthesis of Oxadiazole Derivatives
Ethyl cyano(dinitro)acetate is used in the synthesis of oxadiazole derivatives, offering insights into the reactivity and potential applications in the development of new chemical compounds (Tyrkov et al., 2012).
Development of Novel Chemical Compounds
This compound is involved in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. For instance, its reaction with 2chlorobenzylmagnesium chloride forms novel compounds with potential applications in different fields (Arutyunyan et al., 2013).
Investigation in Fluorescence
Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate show solid-state fluorescence, indicating potential applications in material sciences and engineering (Chunikhin & Ershov, 2021).
Antiviral and Antibacterial Activity
Several studies investigate the antiviral and antibacterial activities of compounds derived from this compound. For example, chiral cyanoacrylate derivatives synthesized from cyano ethyl acetate show moderate inhibition and curative effects against tobacco mosaic virus in vivo (Song et al., 2005). Similarly, other derivatives demonstrate high antibacterial activity, suggesting potential medicinal applications (Arutyunyan et al., 2013).
Safety and Hazards
将来の方向性
There is ongoing research into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde, which could provide insights into the future directions of research involving Ethyl cyano(cyclopentylidene)acetate .
Relevant Papers A paper titled “Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition” discusses the preparation of highly substituted tetrahydroquinolines using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . Another paper titled “Study insights into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde” investigates why and when the reaction of ethyl cyanoacetate and salicylaldehyde would provide coumarin-3-carboxylate ester or 3-cyancoumarin as the major product .
特性
IUPAC Name |
ethyl 2-cyano-2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXZJJXLYXGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278936 | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-83-0 | |
| Record name | 5407-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

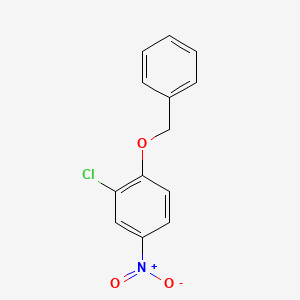



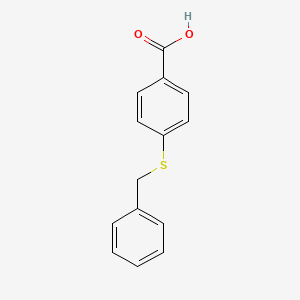

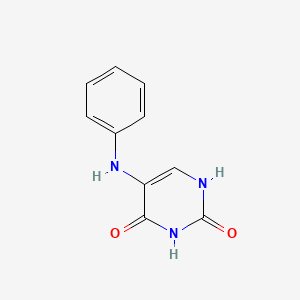
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)


![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
